2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
CAS No.: 941873-70-7
Cat. No.: VC4305435
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941873-70-7 |
|---|---|
| Molecular Formula | C20H24N2O4S |
| Molecular Weight | 388.48 |
| IUPAC Name | 2-methoxy-4,5-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H24N2O4S/c1-14-12-18(26-3)19(13-15(14)2)27(24,25)21-16-7-9-17(10-8-16)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3 |
| Standard InChI Key | TWQFMBJZHGGEHA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC |
Introduction
2-Methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a benzenesulfonamide core with various substituents, including methoxy, dimethyl, and oxopiperidinyl groups, which contribute to its unique chemical properties and potential biological activities. The structural complexity and the presence of multiple functional groups make it a subject of interest in medicinal chemistry for its potential pharmacological effects and interactions with biological targets.
Synthesis and Preparation
The synthesis of 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can be approached through various organic chemistry techniques. These methods typically involve the reaction of appropriate precursors under controlled conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the synthesis progress and confirm the structure of the final product.
Potential Applications and Mechanism of Action
While the specific mechanism of action for 2-methoxy-4,5-dimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is not well-documented, its structural components suggest potential applications in medicinal chemistry. Sulfonamides are known for their antibacterial and anti-inflammatory effects, and the presence of an oxopiperidinyl group may influence its interaction with biological targets. Further studies, including biochemical assays and receptor binding studies, would be necessary to elucidate its precise mechanism of action.
Research Findings and Future Directions
Research on sulfonamide derivatives often focuses on their potential as anticancer agents or in treating other diseases. For instance, studies on related compounds have shown promising results in inhibiting specific biological pathways, such as the MDM2-p53 interaction, which is crucial in cancer cell regulation . The design and synthesis of molecular hybrids combining sulfonamide fragments with other pharmacophores have been explored to enhance biological activity .
| Compound Type | Biological Activity | Potential Applications |
|---|---|---|
| Sulfonamide Derivatives | Anticancer, Antibacterial | Cancer Treatment, Infections |
| Molecular Hybrids | Enhanced Cytotoxicity | Targeted Cancer Therapies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume